Cas no 910386-53-7 (2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine)
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Trifluoromethyl-pyridin-2-yl)-ethylamine
- 2-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
- 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
- 2-(3-Trifluoeomethyl-(pyridin-2-yl))ethylamine
- 910386-53-7
- starbld0018904
- EN300-154624
- 2-(3-(Trifluoromethyl)pyridin-2-yl)ethanamine
- AKOS012506580
- DTXSID30695201
- SCHEMBL18044401
-
- MDL: MFCD08450413
- Inchi: 1S/C8H9F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3-4,12H2
- InChI Key: HTAZSRWOLARSMX-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN=C1CCN)(F)F
Computed Properties
- Exact Mass: 190.072
- Monoisotopic Mass: 190.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9A^2
- XLogP3: 1.1
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-154624-0.05g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 0.05g |
$218.0 | 2023-02-14 | |
| Enamine | EN300-154624-0.1g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 0.1g |
$326.0 | 2023-02-14 | |
| Enamine | EN300-154624-0.25g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 0.25g |
$466.0 | 2023-02-14 | |
| Enamine | EN300-154624-0.5g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 0.5g |
$735.0 | 2023-02-14 | |
| Enamine | EN300-154624-1.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-154624-2.5g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 2.5g |
$1848.0 | 2023-02-14 | |
| Enamine | EN300-154624-5.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 5.0g |
$2732.0 | 2023-02-14 | |
| Enamine | EN300-154624-10.0g |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 10.0g |
$4052.0 | 2023-02-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18263-100MG |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 100MG |
¥ 831.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18263-250MG |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine |
910386-53-7 | 95% | 250MG |
¥ 1,326.00 | 2023-04-13 |
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine Suppliers
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine: A Versatile Compound in Pharmaceutical Research
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine, with the chemical identifier CAS No. 910386-53-7, represents a significant advancement in the field of medicinal chemistry. This compound has garnered attention due to its unique molecular structure and potential pharmacological applications. The presence of the trifluoromethyl group in the pyridine ring imparts distinct physicochemical properties, making it a promising candidate for drug development. Recent studies have highlighted its role in modulating biological pathways, particularly in the context of pyridin-2-yl derivatives and their interactions with cellular targets.
2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine is characterized by its ethan-1-amine backbone, which is functionalized with a pyridine ring bearing a trifluoromethyl substituent. The combination of these structural elements contributes to its stability and reactivity, enabling it to interact with various biological systems. Researchers have explored its potential in both in vitro and in vivo models, demonstrating its efficacy in modulating specific enzymatic activities and signaling pathways.
Recent advancements in medicinal chemistry have underscored the importance of trifluoromethyl groups in enhancing the potency and selectivity of pharmaceutical agents. The pyridin-2-yl ring, a well-known scaffold in drug discovery, provides a versatile platform for the development of bioactive molecules. The integration of these structural features in 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine has led to its evaluation as a potential therapeutic agent for several diseases, including inflammatory conditions and neurodegenerative disorders.
One of the most notable applications of 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine is its role in the modulation of inflammatory responses. Studies published in 2023 have demonstrated its ability to inhibit key pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting specific signaling pathways. This mechanism has been validated through in vitro assays and in vivo experiments, highlighting its potential as an anti-inflammatory agent.
Furthermore, the compound has shown promise in the context of neurodegenerative diseases. Research conducted in 2024 has indicated that 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine can protect neuronal cells from oxidative stress by upregulating antioxidant enzymes. This property has been linked to its ability to modulate the activity of certain kinases involved in neuroprotection, making it a candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine has been the focus of several studies aimed at optimizing its yield and purity. Modern synthetic methodologies, including catalytic approaches and microwave-assisted reactions, have been employed to enhance the efficiency of its production. These techniques not only improve the scalability of the synthesis but also reduce the environmental impact associated with traditional chemical processes.
Recent advancements in computational chemistry have further facilitated the understanding of 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine's molecular interactions. Molecular docking studies have revealed its potential to bind to specific receptors, such as the adenosine A2A receptor, which is implicated in various physiological processes. These findings have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.
Another area of interest is the antitumor activity of 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine. Preliminary studies have suggested that it can induce apoptosis in cancer cells by targeting the Bcl-2 family of proteins. This effect has been observed in several cancer cell lines, including those derived from breast and lung cancers, indicating its potential as a chemotherapeutic agent.
The compound's pharmacokinetic properties are also a subject of ongoing research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profile to optimize its therapeutic potential. The trifluoromethyl group has been shown to enhance the compound's metabolic stability, thereby improving its half-life in the bloodstream. This characteristic is crucial for ensuring the drug's efficacy in vivo.
Despite its promising applications, the development of 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine as a therapeutic agent is still in its early stages. Ongoing research aims to address challenges such as toxicity and dosage optimization. Clinical trials are expected to provide further insights into its safety and efficacy, paving the way for its potential use in human medicine.
In conclusion, 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine represents a significant contribution to the field of pharmaceutical research. Its unique structural features and potential pharmacological applications make it a promising candidate for the development of new therapeutic agents. As research continues to advance, the compound is likely to play an increasingly important role in the treatment of various diseases, offering hope for improved patient outcomes.
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